molecular formula C14H13ClO5 B3011310 [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid CAS No. 843620-87-1

[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid

Cat. No. B3011310
CAS RN: 843620-87-1
M. Wt: 296.7
InChI Key: ASLWLYZPCBDGRV-UHFFFAOYSA-N
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Description

[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid, also known as 6-chloro-2-oxo-4-propyl-2H-chromen-7-yloxyacetic acid or simply 6-chloro-2-oxo-4-propylchromene-7-yloxyacetic acid, is a synthetic organic compound used in various scientific research applications. It is a derivative of chromene and is a member of the organic acids family. This compound has been used in various laboratory experiments to study the effects of organic acids on biochemical and physiological systems. It has also been used to study the effects of organic acids on drug delivery.

Scientific Research Applications

  • Synthesis of Derivatives : A key application involves the synthesis of various derivatives from the base compound. For instance, Čačić et al. (2009) describe the design and synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, which are screened for antibacterial activity (Čačić et al., 2009).

  • Antimicrobial Activities : Many studies focus on the antimicrobial properties of derivatives. Patel et al. (2010) synthesized acridine derivatives from 2-oxo-2H-(substituted chromen)-4-yl acetic acid, showing notable antimicrobial and anticancer activities (Patel et al., 2010).

  • Antineoplastic Activity : Research by Gašparová et al. (2013) on 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen derivatives demonstrated promising antineoplastic activities, suggesting their potential in cancer treatment (Gašparová et al., 2013).

  • Antioxidant Activity : Kadhum et al. (2011) assessed the antioxidant activity of newly synthesized coumarin derivatives, comparing them with ascorbic acid and finding significant results (Kadhum et al., 2011).

  • Photodynamic Applications : Wondraczek et al. (2012) developed photoactive cellulose derivatives by esterifying cellulose with [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, creating water-soluble photochemically active polyelectrolytes (Wondraczek et al., 2012).

  • GPCR Antagonists : Schoeder et al. (2019) synthesized a series of chromen-4-one-2-carboxylic acid derivatives as (ant)agonists for GPR55, a G protein-coupled receptor, showing a spectrum of efficacies ranging from partial agonists to antagonists (Schoeder et al., 2019).

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . The SDS provides important information about the compound’s potential hazards, safe handling procedures, and emergency response measures.

properties

IUPAC Name

2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO5/c1-2-3-8-4-14(18)20-11-6-12(19-7-13(16)17)10(15)5-9(8)11/h4-6H,2-3,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLWLYZPCBDGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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